molecular formula C13H13ClN2O3S2 B6475795 4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine CAS No. 2640972-57-0

4-({1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine

Cat. No.: B6475795
CAS No.: 2640972-57-0
M. Wt: 344.8 g/mol
InChI Key: NEYWUCTYBREDRO-UHFFFAOYSA-N
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Description

4-({1-[(5-Chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}oxy)-2-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2 and an azetidine ring at position 4. The azetidine is further functionalized with a sulfonyl group linked to a 5-chlorothiophene moiety. This structure confers unique physicochemical properties, including moderate polarity due to the sulfonyl group and steric constraints from the azetidine ring.

Properties

IUPAC Name

4-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]oxy-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c1-9-6-10(4-5-15-9)19-11-7-16(8-11)21(17,18)13-3-2-12(14)20-13/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYWUCTYBREDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements are compared to analogs in Table 1:

Compound Name / ID Core Structure Substituents Heteroatoms Present
Target Compound Pyridine 2-methyl, 4-(sulfonylazetidine-5-chlorothiophene) N, S, Cl, O
Derivatives Pyridine 2-chloro, 4/5-(substituted phenyl), 1-(substituted phenyl) N, Cl
Hexahydroquinoline Derivatives Hexahydroquinoline 2-amino, 3-cyano, 5-oxo, 7,7-disubstituted N, O

Key Observations :

  • The target compound’s sulfonylazetidine-thiophene substituent introduces sulfur and additional oxygen atoms, enhancing polarity compared to phenyl-substituted pyridines .
  • The azetidine ring (4-membered) imposes greater steric hindrance and conformational rigidity than the hexahydroquinoline system (6-membered) in derivatives .

Physicochemical Properties

Data from structurally related compounds (Table 2):

Property Target Compound (Inferred) Derivatives Hexahydroquinoline Derivatives
Molecular Weight (g/mol) ~400–450 (estimated) 466–545 Not reported
Melting Point (°C) 250–270 (estimated) 268–287 Not reported
Solubility (Polarity) Moderate (sulfonyl group) Low (aryl substituents) Variable (depends on substituents)

Analysis :

  • The target compound’s molecular weight is likely lower than derivatives due to the absence of bulky phenyl groups.
  • Its melting point is estimated to be slightly lower than compounds (268–287°C), as rigid phenyl substituents in the latter enhance crystallinity .
  • The sulfonyl group improves aqueous solubility relative to purely aromatic analogs.

Spectroscopic Data

Key spectral characteristics (Table 3):

Technique Target Compound (Predicted) Derivatives (Observed)
¹H NMR δ 2.5 (2-methyl), δ 7.1–8.3 (pyridine/thiophene) δ 6.8–8.5 (aromatic protons), δ 2.3–4.2 (substituents)
IR (cm⁻¹) ~1350–1150 (S=O stretch), ~3100 (C-H aromatic) ~1600–1500 (C=C aromatic), ~3300 (N-H stretch)

Notes:

  • The sulfonyl group in the target compound would produce strong S=O stretching bands (~1350–1150 cm⁻¹), absent in derivatives .
  • Pyridine and thiophene protons in the target compound are expected to resonate downfield (δ >7 ppm), similar to aromatic protons in analogs .

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